2-(6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide
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Overview
Description
2-(6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C23H25N3O2 and its molecular weight is 375.472. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Dibenzo[b,h][1,6]naphthyridines, which are structurally similar to the specified compound, have been synthesized through a one-pot reaction from 2-acetylaminobenzaldehyde and methyl ketones. This method highlights the compound's potential in creating fluorescent DNA-binding agents due to its strong fluorescence intensities that change upon intercalation into double-stranded DNA (Okuma et al., 2014).
- A study on pyrano quinoline derivatives, closely related to the specified compound, investigated their anti-microbial activity. This illustrates the compound's relevance in medicinal chemistry, particularly in designing new antimicrobial agents (Watpade & Toche, 2017).
Fluorescence and DNA Interaction
- The synthesis and fluorescence properties of dibenzo[b,h][1,6]naphthyridinium iodides were studied for their potential as "turn-on" type detectors for DNA, showing the compound's significance in biochemical detection and analysis (Okuma et al., 2017).
Chemical Synthesis and Biological Activity
- Research on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, related to the specified compound, explored their potential in cancer treatment due to their potent cytotoxicity against certain cancer cell lines, highlighting the compound's relevance in oncological research (Deady et al., 2005).
Novel Applications in Disease Therapy
- A novel naphthyridine derivative induced necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, demonstrating the compound's potential in cancer therapy through its selective activation of cell death pathways (Kong et al., 2018).
Mechanism of Action
Target of Action
It is known that this compound is part of a class of molecules used in anticancer research . These molecules often target proteins or enzymes that are overexpressed or mutated in cancer cells.
Mode of Action
It is suggested that the compound may inhibit the function of its targets, leading to a disruption in the normal cellular processes of cancer cells .
Biochemical Pathways
Given its potential role as an anticancer agent, it is likely that it affects pathways related to cell proliferation and survival .
Pharmacokinetics
Physiologically based pharmacokinetic modeling can be used to predict these properties .
Result of Action
It is suggested that the compound may induce cell death in cancer cells by disrupting normal cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like F3406-1422. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body .
Properties
IUPAC Name |
2-(6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-15-6-8-17(9-7-15)12-24-21(27)14-26-11-10-20-19(13-26)23(28)18-5-3-4-16(2)22(18)25-20/h3-9H,10-14H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOJUOIGDCXJFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC(=C4N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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